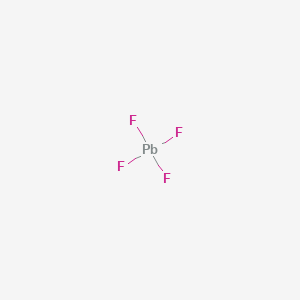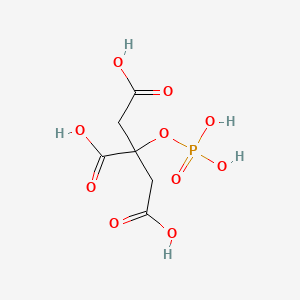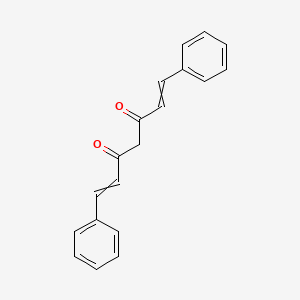
1,7-Diphenyl-1,6-heptadiene-3,5-dione
説明
1,7-Diphenyl-1,6-heptadiene-3,5-dione is a natural product found in Kaempferia parviflora with data available.
科学的研究の応用
Antitumor Activities and Synthesis
- Curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, have demonstrated notable cytotoxic and antitumor activities. These compounds, particularly when complexed with copper (CuII), show increased efficacy as antitumor agents in both in vitro studies and in enhancing the life span of tumor-bearing mice (John & Krishnankutty, 2005).
- Another study on curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, and their aluminum complexes, revealed their remarkable activity against cancer cells, with aluminum chelates showing even more enhanced antitumor activities compared to free curcuminoid analogues (John, Ummathur, & Krishnankutty, 2013).
Optical Properties and Applications
- A study focusing on the luminescence properties of metal-organic curcumin derivatives, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, revealed insights into the emission spectrum and fluorescent transitions of these compounds, which can have potential applications in bioimaging and optical technologies (Lorenz et al., 2019).
Antioxidative Properties
- The antioxidative properties of 1,7-Diphenyl-1,6-heptadiene-3,5-dione and related curcumin analogues have been investigated, showing their effectiveness in inhibiting free radical-induced oxidative haemolysis of red blood cells, which underscores their potential in antioxidant therapies (Deng et al., 2006).
Antibacterial Potential
- Recent research has explored the antibacterial potential of curcumin analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, against S. aureus. The findings indicate that these compounds could be promising candidates for developing new antibacterial agents (Jacob A et al., 2023).
特性
製品名 |
1,7-Diphenyl-1,6-heptadiene-3,5-dione |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
InChIキー |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
同義語 |
DCMeth cpd dicinnamoylmethane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


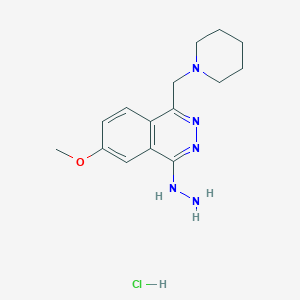
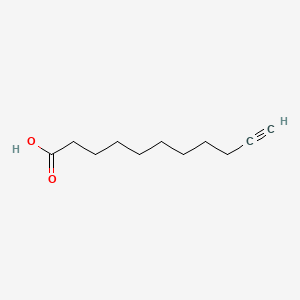
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

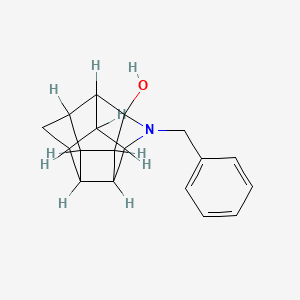
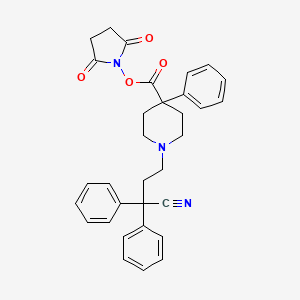
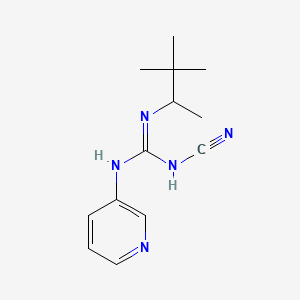
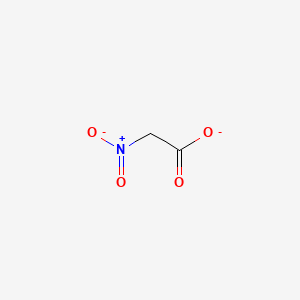
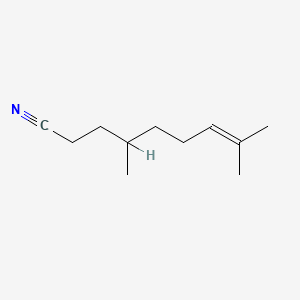
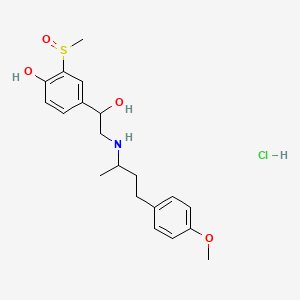
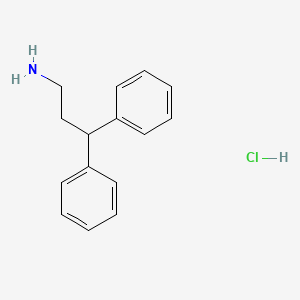
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
